molecular formula C14H16BrF2NO3S B11520729 Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-bromodifluoroacetylamino-, isopropyl ester

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-bromodifluoroacetylamino-, isopropyl ester

Cat. No.: B11520729
M. Wt: 396.25 g/mol
InChI Key: OYHAFNHEZANPAO-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with bromo, difluoroacetamido, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One of the key intermediates is 2-bromo-2,2-difluoroacetyl chloride, which can be prepared by reacting difluoro dichloroethylene with bromine to obtain difluoro dichlone dibromoethane, followed by reaction with sulfur trioxide . This intermediate is then reacted with alcohol or phenol to obtain the desired ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzothiophene core can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromo and difluoroacetamido groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The benzothiophene core can interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core with bromo, difluoroacetamido, and carboxylate groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C14H16BrF2NO3S

Molecular Weight

396.25 g/mol

IUPAC Name

propan-2-yl 2-[(2-bromo-2,2-difluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H16BrF2NO3S/c1-7(2)21-12(19)10-8-5-3-4-6-9(8)22-11(10)18-13(20)14(15,16)17/h7H,3-6H2,1-2H3,(H,18,20)

InChI Key

OYHAFNHEZANPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(F)(F)Br

Origin of Product

United States

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